Pentafluorobenzoic anhydride

Descripción general

Descripción

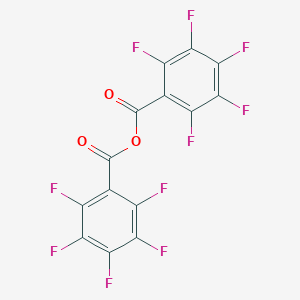

Pentafluorobenzoic anhydride is a chemical compound with the molecular formula C14F10O3. It is a derivative of benzoic acid where all the hydrogen atoms on the benzene ring are replaced by fluorine atoms. This compound is primarily used as a derivatizing agent in gas chromatography and mass spectrometry due to its ability to form stable derivatives with various functional groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentafluorobenzoic anhydride can be synthesized by reacting pentafluorobenzoic acid with acetic anhydride. The reaction is typically carried out under nitrogen protection at a temperature of 128°C. The mixture is refluxed for about 5 minutes, then cooled to room temperature, filtered, and the filter cake is rinsed with acetic acid and air-dried to obtain the product .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route as described above. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of nitrogen protection and controlled temperature is crucial to prevent any side reactions and degradation of the product .

Análisis De Reacciones Químicas

Types of Reactions

Pentafluorobenzoic anhydride undergoes various types of chemical reactions, including:

Acylation: It reacts with alcohols and amines to form esters and amides, respectively.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under specific conditions.

Common Reagents and Conditions

Alcohols and Amines: React with this compound to form esters and amides, respectively.

Nucleophiles: Can substitute the fluorine atoms on the benzene ring.

Major Products Formed

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₄F₁₀O₃

- Molecular Weight : 406.13 g/mol

- CAS Number : 15989-99-8

PFBA is characterized by its pentafluorophenyl group, which enhances its electrophilicity, making it an effective acylating agent. Its structure allows for the formation of stable derivatives with various functional groups, facilitating diverse chemical reactions.

Synthesis and Derivatization

PFBA is widely used as a derivatizing agent in organic synthesis. It is particularly effective in converting functional groups such as hydroxyls, thiols, and amines into their corresponding esters, thioesters, and amides. This property is essential for enhancing the volatility and detectability of compounds during gas chromatography (GC) analysis.

Application in Gas Chromatography

PFBA is employed in the pre-treatment of samples for GC, where it introduces acyl groups to replace hydrogen atoms in reactive functional groups. This modification improves the separation and identification of compounds in complex mixtures .

Macrolactonization Reactions

Recent studies have highlighted the role of PFBA in macrolactonization reactions, which are crucial for synthesizing macrolactones and macrodiolides. The pentafluorobenzoyl group acts as an activating agent, facilitating intramolecular cyclization processes that yield high yields of cyclic esters .

Kinetic Studies

Kinetic investigations have shown that the formation of a mixed anhydride from PFBA significantly accelerates the reaction rate compared to traditional methods. Computational analyses indicate that the electron-withdrawing nature of the pentafluorophenyl group increases the electrophilicity of carbonyl groups involved in these reactions .

Applications in Medicinal Chemistry

PFBA's ability to form stable derivatives makes it useful in medicinal chemistry for synthesizing bioactive compounds. Its application extends to:

- Drug Development : PFBA is utilized to modify drug candidates, enhancing their pharmacokinetic properties.

- Fragrance Industry : The compound's reactivity allows for the synthesis of complex fragrance molecules through selective acylation processes .

Analytical Chemistry

In analytical chemistry, PFBA serves as a superior derivatizing agent for mass spectrometric analysis. It has been successfully employed to analyze lipid mediators such as platelet-activating factor (PAF), where it aids in improving detection sensitivity and specificity .

Data Summary Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Gas Chromatography | Derivatizing agent for functional groups | Enhances volatility and detectability |

| Macrolactonization | Facilitates synthesis of macrolactones | High yields and improved reaction rates |

| Medicinal Chemistry | Modifies drug candidates for better pharmacokinetics | Enhances bioactivity and stability |

| Analytical Chemistry | Used in mass spectrometry for lipid analysis | Increases sensitivity and specificity |

Case Studies

- Macrolactonization Protocol : A study demonstrated an efficient protocol using PFBA to synthesize various macrolactones with different ring sizes, showcasing its versatility in organic synthesis .

- Mass Spectrometric Analysis : Research on PAF highlighted how PFBA derivatives improved analytical outcomes by providing clearer mass spectral data compared to non-derivatized samples .

Mecanismo De Acción

The mechanism of action of pentafluorobenzoic anhydride involves the formation of acyl derivatives with nucleophiles. The compound reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively. The reaction typically proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product and release acetic acid .

Comparación Con Compuestos Similares

Similar Compounds

- Trifluoroacetic anhydride

- Heptafluorobutyric anhydride

- Pentafluoropropionic anhydride

Uniqueness

Pentafluorobenzoic anhydride is unique due to its high reactivity and ability to form stable derivatives with a wide range of functional groups. Compared to other fluorinated anhydrides, it offers better stability and higher yields in derivatization reactions. Its use in gas chromatography and mass spectrometry is particularly advantageous due to the improved detection and quantification of analytes .

Actividad Biológica

Pentafluorobenzoic anhydride (PFBA) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological applications. This article explores its biological activity, focusing on its role in macrolactonization reactions, its derivatization capabilities, and its effects on cellular processes.

PFBA can be synthesized through various methods, including the reaction of pentafluorobenzoic acid with acetic anhydride. Its structure features a highly electronegative pentafluorophenyl group, which enhances its reactivity as an acylating agent. This property is particularly useful in organic synthesis, where PFBA serves as a superior derivatizing agent for various compounds, including lipids and other biomolecules .

1. Macrolactonization Reactions

PFBA has been identified as an effective activating agent in macrolactonization processes. Research indicates that it facilitates the formation of macrodiolides and esters with high yields. For instance, a study demonstrated that using PFBA led to yields of 84% in challenging reactions compared to less than 10% with traditional methods . The mechanism involves the formation of a mixed anhydride that enhances electrophilicity and promotes cyclization through supramolecular interactions.

Table 1: Comparison of Yields in Macrolactonization Reactions

| Reaction Type | Yield with PFBA | Yield with Traditional Methods |

|---|---|---|

| Macrodiolide Formation | 84% | <10% |

| Esterification | 54%-91% | Variable (lower) |

2. Derivatization of Lipids

PFBA is recognized for its efficiency in the derivatization of lipids for mass spectrometric analysis. It allows for the identification of various lipid species by enhancing their ionization efficiency during mass spectrometry. Studies have shown that PFBA can derivatize platelet-activating factor (PAF), revealing multiple molecular species present in biological samples .

Case Study: PAF Analysis Using PFBA

In a study analyzing PAF in human saliva, PFBA was used to derivatize the lipid mediator, enabling mass spectrometric identification of at least six different PAF species. This highlights PFBA's utility in lipidomics and its potential for studying lipid-related biological processes .

Mechanistic Insights

The biological activity of PFBA can be attributed to its ability to engage in non-covalent interactions, such as π-π interactions and hydrogen bonding. These interactions are crucial for enhancing the reactivity of substrates during chemical transformations. Density Functional Theory (DFT) computations support the hypothesis that PFBA's structural features enable effective substrate pre-organization, thereby facilitating reactions that would otherwise require more complex conditions .

Toxicological Considerations

While PFBA shows promising applications in organic synthesis and analytical chemistry, understanding its toxicological profile is essential for safe usage. Studies on related compounds indicate that fluorinated derivatives can exhibit varying degrees of toxicity depending on their structure and biological context. Therefore, further research is needed to evaluate the safety and environmental impact of PFBA when used in biological systems .

Propiedades

IUPAC Name |

(2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F10O3/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)27-14(26)2-5(17)9(21)12(24)10(22)6(2)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCIWPHADHBSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166764 | |

| Record name | Pentafluorobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15989-99-8 | |

| Record name | Pentafluorobenzoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015989998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-Pentafluorobenzoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of Pentafluorobenzoic anhydride in analytical chemistry?

A1: this compound (PFBA) is primarily used as a derivatizing agent to enhance the detectability of certain compounds in gas chromatography-mass spectrometry (GC-MS). [, , , , ]

Q2: How does this compound interact with its target molecules?

A2: PFBA reacts with nucleophilic functional groups like alcohols and amines. For instance, it reacts with aliphatic amines to form pentafluorobenzamides. [] Similarly, it derivatizes alcohols and hydroxy fatty acid methyl esters. [, ] This derivatization process often improves volatility and detectability in GC-MS analysis.

Q3: Why is derivatization with this compound advantageous for GC-MS analysis?

A3: Derivatization with PFBA introduces highly electronegative fluorine atoms into the target molecule. This enhances the compound's electron capture ability, leading to increased sensitivity and lower detection limits during GC-MS analysis using electron capture detectors. []

Q4: What specific classes of compounds have been successfully analyzed using this compound derivatization?

A4: Research highlights PFBA's successful application in analyzing:* Aliphatic amines: Used for detecting trace amounts in environmental and biological samples. [, ] * Lipids: Including hydroxy fatty acid methyl esters and platelet-activating factor (PAF). [, , ]

Q5: Are there any innovative approaches using this compound for derivatization?

A5: Yes, researchers have developed a polymeric reagent incorporating this compound. [, ] This polymeric reagent offers several advantages:* Mild reaction conditions: Enables derivatization without harsh chemicals or high temperatures.* High yield: Efficient conversion of target molecules into detectable derivatives.* Simplified workup: Easy separation of the derivatized analytes from the reaction mixture.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.